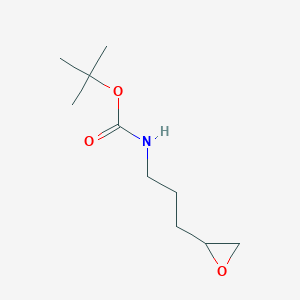
tert-Butyl (3-(oxiran-2-yl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-(oxiran-2-yl)propyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an oxirane (epoxide) ring, and a carbamate functional group
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common synthetic route involves the epoxidation of an appropriate alkene precursor using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a base.
Carbamate Formation: The resulting epoxide can then be reacted with an amine under basic conditions to form the carbamate group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and bases such as sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Carbamates: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: Tert-Butyl (3-(oxiran-2-yl)propyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism by which tert-Butyl (3-(oxiran-2-yl)propyl)carbamate exerts its effects involves its reactivity with nucleophiles and electrophiles. The epoxide ring is highly reactive and can open to form diols or react with amines to form substituted carbamates. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound.
Molecular Targets and Pathways Involved:
Enzymes: The compound can interact with various enzymes, potentially inhibiting or modulating their activity.
Pathways: It may be involved in biochemical pathways related to the synthesis of natural products or pharmaceuticals.
Comparaison Avec Des Composés Similaires
Tert-Butyl 3-(oxiran-2-yl)propanoate: Similar structure but lacks the carbamate group.
Tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a propyl group.
This comprehensive overview highlights the importance and versatility of tert-Butyl (3-(oxiran-2-yl)propyl)carbamate in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-4-5-8-7-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUPLTBYJNZQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate](/img/structure/B7809757.png)

![(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid](/img/structure/B7809773.png)
